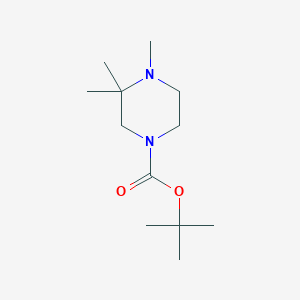

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Descripción

Introduction

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS 1492693-44-3) is a piperazine-derived organic compound with applications in synthetic chemistry and pharmaceutical research. Its structural features, including a tert-butyl carbamate protecting group and a 3,3,4-trimethyl-substituted piperazine ring, position it as a versatile intermediate in drug development and organic synthesis. This article provides a detailed analysis of its chemical identity, historical context, and scientific significance.

Chemical Identity and Nomenclature

Structural Characteristics

This compound is characterized by:

- Molecular formula : $$ \text{C}{12}\text{H}{24}\text{N}2\text{O}2 $$

- Molecular weight : 228.33 g/mol

- SMILES notation :

O=C(N1CC(C)(C)N(C)CC1)OC(C)(C)C - InChI identifier :

1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3

Table 1: Key Chemical Identifiers

Propiedades

IUPAC Name |

tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKJURRWALNUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate typically involves the reaction of 3,3,4-trimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized piperazine derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate has shown promise in medicinal chemistry due to its biological activities:

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism of action involves the activation of caspase pathways, which are crucial for programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases.

Synthesis and Organic Chemistry

This compound can be synthesized through various methods involving piperidine derivatives. Its synthesis often includes the use of tert-butoxycarbonyl (Boc) protecting groups to enhance stability and reactivity during chemical reactions.

Synthesis Example

A typical synthesis procedure involves:

- Reacting 3,3-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Purification via chromatography to obtain the desired product with high purity.

Material Science Applications

In material science, this compound can serve as a building block for creating polymers and other materials due to its functional groups that can participate in further chemical reactions.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on human cancer cell lines. Results indicated a significant decrease in cell proliferation with IC50 values demonstrating potent inhibitory effects.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mecanismo De Acción

The mechanism of action of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

- Tert-butyl 3,4-dimethylpiperazine-1-carboxylate

- Tert-butyl 3,3,4-trimethylpiperidine-1-carboxylate

Comparison: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is unique due to the presence of three methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .

Actividad Biológica

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (TBTP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on TBTP, focusing on its biological activity, mechanisms of action, and relevance in drug development.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by a tert-butyl group and three methyl groups on the piperazine ring. Its chemical formula is , and it possesses a molecular weight of 225.33 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of TBTP and its derivatives against various bacterial strains. Notably, compounds derived from piperazine have shown efficacy in inhibiting the AcrAB-TolC efflux pump in Escherichia coli, which is crucial for antibiotic resistance. While TBTP itself may not exhibit intrinsic antibacterial activity (MIC > 250 μM), it has been reported to enhance the effectiveness of existing antibiotics by inhibiting this efflux mechanism .

Table 1: Antimicrobial Activity of TBTP Derivatives

| Compound | MIC (μM) | Mechanism of Action |

|---|---|---|

| TBTP | >250 | No intrinsic activity |

| Pyridylpiperazine | <500 | Inhibits AcrAB-TolC efflux pump |

| Compound 44 | <100 | Allosteric inhibition of AcrB |

Neuropharmacological Effects

The piperazine scaffold has been extensively studied for its neuropharmacological properties. Compounds similar to TBTP have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders .

Case Study: Piperazine Derivatives in Neuropharmacology

In a study examining the effects of various piperazine derivatives on serotonin receptor modulation, TBTP derivatives were shown to have varying affinities for the 5-HT_1A receptor, indicating their potential as anxiolytic agents. The results indicated that modifications to the piperazine structure significantly influenced receptor binding and activity.

The biological activity of TBTP is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Efflux Pumps : As noted earlier, TBTP can inhibit the AcrAB-TolC efflux pump in E. coli, enhancing the efficacy of co-administered antibiotics.

- Receptor Modulation : The structural characteristics of TBTP allow it to engage with neurotransmitter receptors, potentially leading to altered signaling pathways associated with mood regulation.

Recent Developments

Recent research has focused on optimizing the pharmacokinetic properties of TBTP derivatives through structural modifications. These studies aim to enhance solubility and bioavailability while maintaining or improving biological activity .

Table 2: Summary of Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against bacteria |

| Alteration of alkyl groups | Enhanced receptor affinity |

| Introduction of polar groups | Improved solubility |

Q & A

Q. What are the common synthetic routes for tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step functionalization of a piperazine core. A widely used method is the coupling of a pre-functionalized piperazine derivative with tert-butyl chloroformate under basic conditions. For example:

- Step 1 : Preparation of the piperazine intermediate via alkylation or reductive amination.

- Step 2 : Protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C .

- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradient).

Q. Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 0–25°C | 60–75% |

| Solvent | DCM or THF | |

| Catalyst/Base | TEA or NaHCO₃ |

Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine ring protons (δ 3.0–3.5 ppm). Coupling patterns distinguish methyl substituents at positions 3,3,4 .

- IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and C-N bonds (~1250 cm⁻¹).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% typical).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 284.2) .

Data Interpretation Tip : Overlapping signals in NMR may require 2D experiments (COSY, HSQC) for unambiguous assignment.

Q. How does the tert-butyl group influence the compound’s stability and solubility in experimental protocols?

- Stability : The Boc group enhances stability against oxidation and hydrolysis compared to free amines. However, it is acid-labile (cleaved by HCl/dioxane or TFA), requiring neutral pH storage (2–8°C) .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Low water solubility necessitates DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can X-ray diffraction studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Conformation : Chair or boat conformations of the piperazine ring, influenced by steric effects of the 3,3,4-methyl groups.

- Intermolecular Interactions : Hydrogen bonds between carbonyl oxygen and adjacent NH groups (d = 2.8–3.0 Å) stabilize crystal packing .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify strain or distortion .

Example : A study on tert-butyl 4-(2-ethoxyethyl)piperazine-1-carboxylate showed dihedral angles of 85.2° between the Boc group and piperazine ring, confirming steric hindrance .

Q. What mechanistic insights govern the regioselectivity of nucleophilic substitutions on this compound?

The 3,3,4-trimethyl substituents sterically direct reactions:

- Nucleophilic Attack : Occurs preferentially at the less hindered N1 position (vs. N4).

- Case Study : Suzuki-Miyaura coupling with arylboronic acids uses Pd(PPh₃)₄ catalyst, yielding biaryl derivatives at N1 with >80% regioselectivity .

- DFT Calculations : Partial charges (N1: −0.32 vs. N4: −0.28) and frontier orbital analysis (LUMO at N1) explain reactivity trends .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes with hydrophobic pockets). The tert-butyl group shows high binding affinity to CYP450 isoforms (ΔG = −9.2 kcal/mol) .

- MD Simulations : AMBER or GROMACS assess conformational flexibility in aqueous vs. lipid environments. Piperazine rings exhibit rapid chair-chair flipping (τ = 10–50 ps) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP = 2.1) and CYP3A4 inhibition risk .

Q. How do contradictory data on reaction yields arise, and what strategies resolve them?

Common Sources of Contradiction :

- Impurity Profiles : Unreported byproducts (e.g., de-Boc derivatives) skew yield calculations. LC-MS tracking is essential .

- Catalyst Lot Variability : Pd catalysts (e.g., Pd₂(dba)₃) with trace ligands alter coupling efficiency.

Q. Resolution Strategies :

Reproduce reactions under inert atmospheres (Ar/N₂).

Use high-purity substrates (≥99% by HPLC).

Validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

- Linker Function : The piperazine core provides rigidity and solubility, while the tert-butyl group enhances proteasome recruitment.

- Case Study : A PROTAC using this compound as a linker achieved DC₅₀ = 12 nM for BRD4 degradation via CRBN E3 ligase engagement .

Optimization : Adjusting methyl substituents balances linker length and steric bulk for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.